REACTION_CXSMILES
|
[CH3:1][S:2][CH2:3][C:4]1[C:5](=[CH:7][CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[NH2:6].[OH:15]O>C(O)(=O)C>[CH3:1][S:2]([CH2:3][C:4]1[C:5](=[CH:7][CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1)[NH2:6])=[O:15]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSCC=1C(N)=CC=C(C1)C(F)(F)F
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice/water bath is removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture is then treated with 50 ml
|
Type
|
CONCENTRATION
|
Details
|
of a 10% solution of sodium sulfite and concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is back-extracted with chloroform
|
Type
|
WASH
|
Details
|
the combined chloroform solution is washed successively with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from chloroform/petroleum ether
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)CC=1C(N)=CC=C(C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |